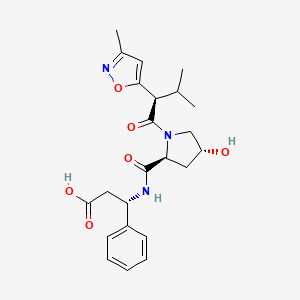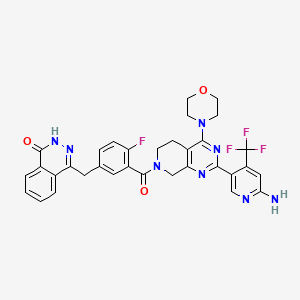
m-PEG10-Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxy polyethylene glycol 10-bromide is a linear monofunctional polyethylene glycol derivative with a methoxy group and a bromide functional group. This compound is commonly used in various fields due to its unique properties, such as its ability to undergo substitution reactions and its role in PEGylation processes .
Preparation Methods
Methoxy polyethylene glycol 10-bromide is typically synthesized through nucleophilic substitution reactions. The bromide group is a good leaving group, making it suitable for these reactions. The synthesis involves reacting methoxy polyethylene glycol with a brominating agent under controlled conditions. Industrial production methods often involve large-scale reactions with stringent quality control to ensure high purity and consistency .
Chemical Reactions Analysis
Methoxy polyethylene glycol 10-bromide primarily undergoes substitution reactions due to the presence of the bromide group. Common reagents used in these reactions include amines and thiols, which replace the bromide group with various functional groups. The major products formed from these reactions are derivatives of polyethylene glycol with different functional groups attached .
Scientific Research Applications
Methoxy polyethylene glycol 10-bromide has a wide range of applications in scientific research. In chemistry, it is used as a precursor in the synthesis of various polyethylene glycol derivatives. In biology and medicine, it is employed in the modification of proteins, peptides, and particles to improve their stability, solubility, and half-life. Additionally, it is used in drug delivery systems, nanotechnology, and the development of new materials .
Mechanism of Action
The mechanism of action of methoxy polyethylene glycol 10-bromide involves the replacement of the bromide group by nucleophilic reagentsThe molecular targets and pathways involved depend on the specific application and the functional groups introduced during the substitution reactions.
Comparison with Similar Compounds
Methoxy polyethylene glycol 10-bromide is unique due to its specific molecular structure and the presence of the bromide group. Similar compounds include other methoxy polyethylene glycol derivatives with different functional groups, such as methoxy polyethylene glycol chloride and methoxy polyethylene glycol amine. These compounds share similar properties but differ in their reactivity and the types of reactions they undergo .
Properties
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43BrO10/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-20-21-32-19-18-30-15-14-28-11-10-26-7-6-24-3-2-22/h2-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTTYVQVRLJZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43BrO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














